Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate
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Overview
Description
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is a chemical compound with the molecular formula C8H15O3P It is an organophosphorus compound that features a phosphonate group attached to a 3-methylpenta-1,2-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors with 3-methylpenta-1,2-diene. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphonate substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those involving phosphorus-containing functional groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biochemical systems, the phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or substrate for enzymes that process phosphate-containing molecules. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3-methylpenta-2,4-dien-1-yl)phosphonate
- Dimethyl (3-methylpenta-1,3-dien-1-yl)phosphonate
- Dimethyl (3-methylpenta-2,3-dien-1-yl)phosphonate
Uniqueness
Dimethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is unique due to its specific dienyl structure, which imparts distinct reactivity and stability compared to other similar phosphonates. This uniqueness makes it valuable for specialized applications in synthetic chemistry and biochemical research.
Properties
CAS No. |
66133-08-2 |
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Molecular Formula |
C8H15O3P |
Molecular Weight |
190.18 g/mol |
InChI |
InChI=1S/C8H15O3P/c1-5-8(2)6-7-12(9,10-3)11-4/h7H,5H2,1-4H3 |
InChI Key |
UFMXVSDHUDBRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=CP(=O)(OC)OC)C |
Origin of Product |
United States |
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